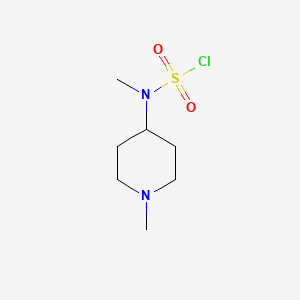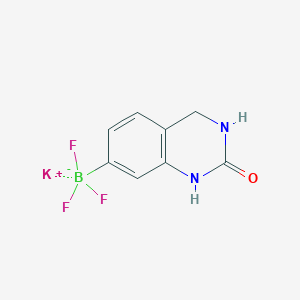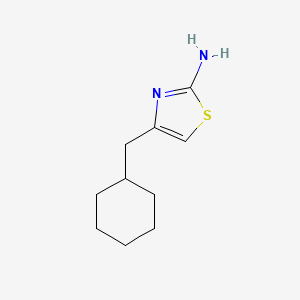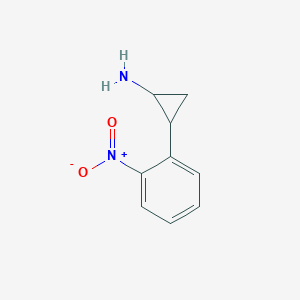
1,4-Dimethyl-3-pentyl-1h-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl-3-pentyl-1h-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, with the molecular formula C10H19N3, is characterized by its stability and solubility in various organic solvents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-3-pentyl-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent product quality. The use of catalysts and controlled reaction environments helps in achieving high efficiency and scalability .
化学反応の分析
Types of Reactions
1,4-Dimethyl-3-pentyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can produce various alkylated derivatives .
科学的研究の応用
1,4-Dimethyl-3-pentyl-1h-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 1,4-Dimethyl-3-pentyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of key biochemical processes .
類似化合物との比較
Similar Compounds
1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine: Similar in structure but with a phenyl group instead of a pentyl group.
5-Amino-1,3-dimethylpyrazole: Lacks the pentyl group, making it less hydrophobic.
1,3-Dimethyl-4-phenyl-1H-pyrazol-5-amine: Another structural analog with different substituents.
Uniqueness
1,4-Dimethyl-3-pentyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its pentyl group enhances its hydrophobicity, potentially affecting its biological activity and solubility in organic solvents .
特性
分子式 |
C10H19N3 |
|---|---|
分子量 |
181.28 g/mol |
IUPAC名 |
2,4-dimethyl-5-pentylpyrazol-3-amine |
InChI |
InChI=1S/C10H19N3/c1-4-5-6-7-9-8(2)10(11)13(3)12-9/h4-7,11H2,1-3H3 |
InChIキー |
YSHHEBLWPUAUQN-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=NN(C(=C1C)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tricyclo[3.2.1.0,2,7]octan-3-one](/img/structure/B13525921.png)













